5-Methyl-5-phenylazepan-2-one
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Overview
Description
5-Methyl-5-phenylazepan-2-one: is a chemical compound with the molecular formula C13H17NO It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-phenylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-phenylpentan-2-one with methylamine, followed by cyclization using a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5-phenylazepan-2-one can undergo oxidation reactions, typically forming corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups on the azepane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-5-phenylazepan-2-one is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying the behavior of azepane derivatives in biological systems .
Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenylazepan-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
5-Methyl-5-phenylhydantoin: Similar in structure but with a different ring system.
5-Phenylazepan-2-one: Lacks the methyl group at the 5-position.
5-Methylazepan-2-one: Lacks the phenyl group at the 5-position.
Uniqueness: 5-Methyl-5-phenylazepan-2-one stands out due to the presence of both a methyl and a phenyl group at the 5-position of the azepane ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-methyl-5-phenylazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(11-5-3-2-4-6-11)8-7-12(15)14-10-9-13/h2-6H,7-10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJMNDMSROAXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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